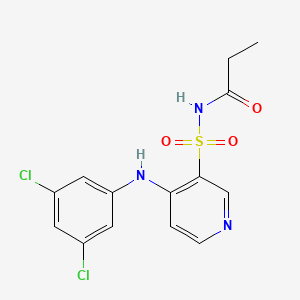
N-((4-((3,5-Dichlorophenyl)amino)-3-pyridinyl)sulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-((3,5-Dichlorophenyl)amino)-3-pyridinyl)sulfonyl)propanamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group attached to a pyridine ring, which is further connected to a dichlorophenyl group. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((3,5-Dichlorophenyl)amino)-3-pyridinyl)sulfonyl)propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Dichlorophenylamine Intermediate: This step involves the reaction of 3,5-dichloroaniline with a suitable reagent to form the dichlorophenylamine intermediate.
Coupling with Pyridine Derivative: The intermediate is then coupled with a pyridine derivative under specific conditions, often using a coupling agent such as propylphosphonic anhydride.
Sulfonylation: The coupled product undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonamide group.
Final Amidation: The final step involves amidation with propanoic acid or its derivatives to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-((3,5-Dichlorophenyl)amino)-3-pyridinyl)sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N-((4-((3,5-Dichlorophenyl)amino)-3-pyridinyl)sulfonyl)propanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory and autoimmune diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-((4-((3,5-Dichlorophenyl)amino)-3-pyridinyl)sulfonyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound shares the dichlorophenyl group and has similar biological activities.
3-(4-Chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)propanamide: Another compound with a similar sulfonamide structure.
Uniqueness
N-((4-((3,5-Dichlorophenyl)amino)-3-pyridinyl)sulfonyl)propanamide is unique due to its combination of a pyridine ring with a sulfonamide group and a dichlorophenyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
52158-02-8 |
|---|---|
Molekularformel |
C14H13Cl2N3O3S |
Molekulargewicht |
374.2 g/mol |
IUPAC-Name |
N-[4-(3,5-dichloroanilino)pyridin-3-yl]sulfonylpropanamide |
InChI |
InChI=1S/C14H13Cl2N3O3S/c1-2-14(20)19-23(21,22)13-8-17-4-3-12(13)18-11-6-9(15)5-10(16)7-11/h3-8H,2H2,1H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
YJQXHMIILUYJLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


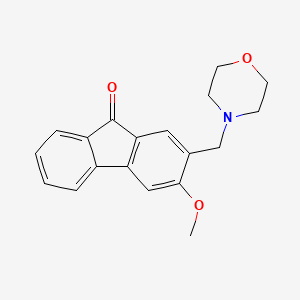
![Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-](/img/structure/B14652272.png)

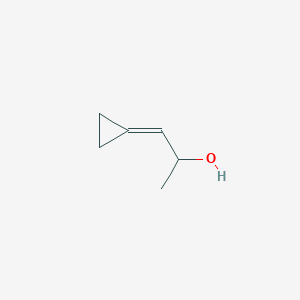
![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)
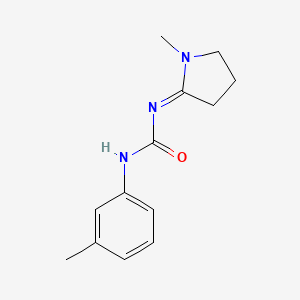

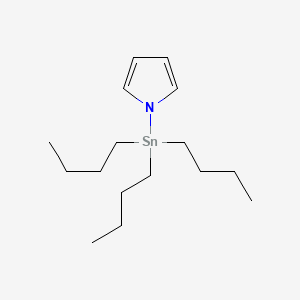
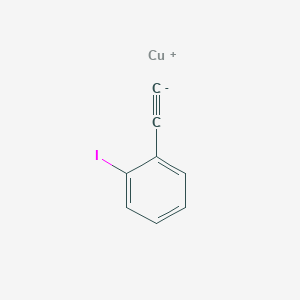
silyl sulfate](/img/structure/B14652319.png)
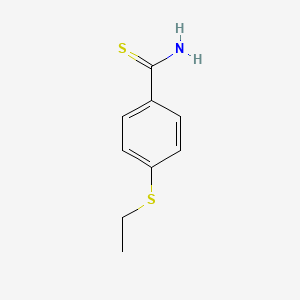

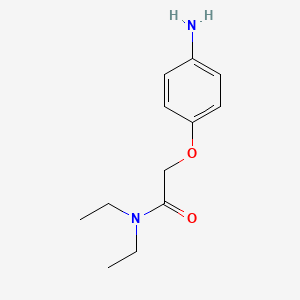
![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
